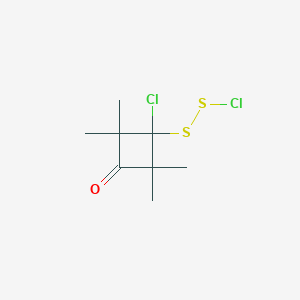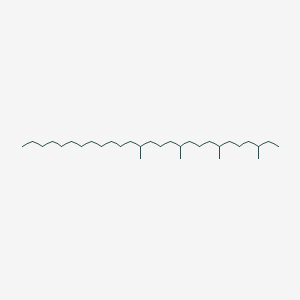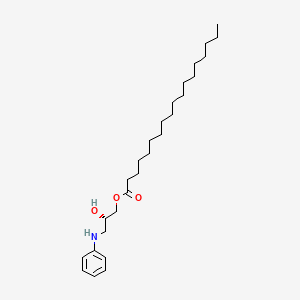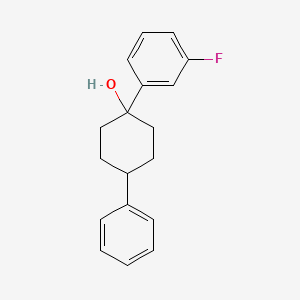![molecular formula C11H10N2O2 B15167369 3-{[(Pyrazin-2-yl)oxy]methyl}phenol CAS No. 642085-15-2](/img/structure/B15167369.png)
3-{[(Pyrazin-2-yl)oxy]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is a chemical compound that features a phenol group attached to a pyrazine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyrazine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a phenol in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Pyrazin-2-yl)oxy]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The hydroxyl group of the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Applications De Recherche Scientifique
3-{[(Pyrazin-2-yl)oxy]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 3-{[(Pyrazin-2-yl)oxy]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals through its phenolic hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Pyridin-2-yl)oxy]methyl}phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-{[(Pyrimidin-2-yl)oxy]methyl}phenol: Contains a pyrimidine ring, which may alter its chemical and biological properties.
3-{[(Quinolin-2-yl)oxy]methyl}phenol: Features a quinoline ring, potentially enhancing its aromaticity and stability.
Uniqueness
3-{[(Pyrazin-2-yl)oxy]methyl}phenol is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, potentially leading to unique applications in catalysis and materials science.
Propriétés
Numéro CAS |
642085-15-2 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(pyrazin-2-yloxymethyl)phenol |
InChI |
InChI=1S/C11H10N2O2/c14-10-3-1-2-9(6-10)8-15-11-7-12-4-5-13-11/h1-7,14H,8H2 |
Clé InChI |
WMFYQCZPGDJTMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)COC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)

![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)


propanedinitrile](/img/structure/B15167346.png)



![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)


![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
